BENGHE Foundational & Exploratory

Check Availability & Pricing

A Deep Dive into the Preclinical Journey of
Evogliptin: Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Evogliptin

Cat. No.: B1263388

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics
and metabolism of Evogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug
candidate is paramount in early-stage drug development. This document synthesizes available
preclinical data to offer a detailed perspective on Evogliptin's journey through the body,
offering insights for researchers and scientists in the field.

Executive Summary

Evogliptin demonstrates favorable preclinical pharmacokinetic properties, characterized by
good oral absorption and a distinct metabolic profile that varies across species. It is primarily
metabolized by cytochrome P450 3A4 (CYP3A4), with subsequent glucuronidation. The major
metabolites are mono-hydroxylated and glucuronide conjugates.[1] Excretion occurs through
both renal and fecal routes.[2][3] This guide will delve into the quantitative data and
experimental methodologies that form the basis of our current understanding of Evogliptin's
preclinical ADME characteristics.

Pharmacokinetic Profile

The pharmacokinetic parameters of Evogliptin have been evaluated in several preclinical
species, including rats, dogs, and monkeys. The following tables summarize the key
quantitative data available from these studies.
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Table 1: Key Pharmacokinetic Parameters of Evogliptin in Preclinical Species

Parameter Rat Dog Monkey

Absolute
, I ~50%][4]
Bioavailability

Plasma Protein

o 46%[1] 46%[1] 46%[1]

Binding

Tmax (hours)

Half-life (t1/2) (hours)

] Primarily via Primarily via Primarily via

Metabolism

CYP3A4[1] CYP3A4[1] CYP3A4[1]
4(S)-hydroxyevogliptin -~ M7 and M8 (mono-

Evogliptin acid, glucuronide, 4(S)- hydroxylated

Major Metabolites Hydroxyevogliptin[2] hydroxyevogliptin, metabolites), M16
[3] 4(R)- (glucuronide

hydroxyevogliptin[2][3] metabolite)[1]

Urine (29.7%), Feces Urine (43.3%), Feces
(66.5%)[2][3] (53.5%)[2][3]

Excretion Routes

Note: Specific values for Tmax and half-life in preclinical species were not consistently
available in the reviewed literature. Human data indicates a Tmax of 3.0 to 5.5 hours and a
half-life of 32.5 to 39.8 hours.[1]

Experimental Protocols

The following sections detail the methodologies employed in key preclinical pharmacokinetic
and metabolism studies of Evogliptin.

Animal Models and Dosing

e Species: Male Sprague-Dawley rats and male beagle dogs are commonly used models.[2][3]
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e Dosing: For excretion and metabolism studies, a single oral dose of [14C]evogliptin tartrate
was administered.[2][3] In rats, a typical dose was 30 mg/kg, and in dogs, it was 10 mg/kg.[2]

[3]

Sample Collection and Analysis

o Sample Collection: Plasma, urine, feces, and expired air were collected at various time
points post-administration to determine radioactivity levels and metabolite profiles.[2][3] For
tissue distribution studies, various tissues are harvested at specified times after dosing.

» Analytical Methods: The quantification of Evogliptin and its metabolites in biological
samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-
MS/MS).[2][3][5][6] Sample preparation often involves simple protein precipitation with
acetonitrile.[6] For radiolabeled studies, total radioactivity is measured using techniques like
liquid scintillation counting.[2][3]

Absorption and Distribution

Evogliptin is readily absorbed after oral administration, with an absolute bioavailability of
approximately 50.247% in rats.[1][4] The plasma protein binding of Evogliptin is around 46%
across different species, including rats, dogs, and monkeys, suggesting a moderate level of
binding.[1] In pregnant rats and rabbits, evogliptin was found to cross the placenta.[1]

Metabolism

The metabolism of Evogliptin is a critical aspect of its disposition and has been studied in vitro
using human liver preparations (hepatocytes, microsomes, and S9 fractions) and in vivo in
preclinical species.[1][5]

Metabolic Pathways

Evogliptin undergoes metabolism primarily through oxidation and subsequent conjugation.[1]
[5] The main metabolic pathways include:

o Hydroxylation: CYP3A4 and CYP3A5 are the major enzymes responsible for the
hydroxylation of Evogliptin, leading to the formation of 4(S)-hydroxyevogliptin (M2 or M7)
and 4(R)-hydroxyevogliptin (M3 or M8).[1][5][7][8][9]
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Dehydrogenation: The hydroxylated metabolites can be further metabolized to 4-

oxoevogliptin (M1).[5]

Glucuronidation: 4(S)-hydroxyevogliptin can undergo glucuronidation, catalyzed by
UGT2B4 and UGT2B7, to form 4(S)-hydroxyevogliptin glucuronide (M4 or M16).[1][5][7]

Sulfation: Evogliptin can also be directly sulfated to form evogliptin N-sulfate (M5).[5]
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Figure 1: In Vitro Metabolic Pathways of Evogliptin.

Species Differences in Metabolism

Significant species differences in the metabolite profiles of Evogliptin have been observed.[2]

[3]

« In rats, the major metabolites found were evogliptin acid and hydroxyevogliptin.[2][3]

 In dogs, the predominant metabolites were 4(S)-hydroxyevogliptin glucuronide, 4(S)-

hydroxyevogliptin, and 4(R)-hydroxyevogliptin.[2][3]

e In monkeys and humans, mono-hydroxylated metabolites (M7 and M8) and a glucuronide

metabolite (M16) are considered major.[1]
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EXxcretion

Evogliptin and its metabolites are eliminated from the body through both urine and feces.[2][3]
After a single oral dose of [14C]evogliptin tartrate, the total radioactivity recovered in rats and
dogs over 168 hours was 96.7% and 96.8% of the administered dose, respectively.[2][3]

 Inrats, fecal excretion was the predominant route, accounting for 66.5% of the dose, while
urinary excretion accounted for 29.7%.[2][3]

 In dogs, fecal and urinary excretion were more balanced, at 53.5% and 43.3% of the dose,
respectively.[2][3]

The parent drug, Evogliptin, was the major component excreted in both the urine and feces of
rats and dogs.[2][3]
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Figure 2: Experimental Workflow for Preclinical ADME Studies.

Drug-Drug Interaction Potential

In vitro studies have indicated that Evogliptin is not an inhibitor or inducer of major cytochrome
P450 enzymes, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[1][10] This suggests
a low potential for clinically significant drug-drug interactions mediated by these enzymes.[1]
Evogliptin is a substrate of P-glycoprotein (P-gp).[1]
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Figure 3: Interrelationship of ADME Processes for Evogliptin.

Conclusion

The preclinical data for Evogliptin reveal a pharmacokinetic and metabolic profile that supports
its development as an oral antidiabetic agent. It exhibits good absorption and is metabolized
through well-characterized pathways, primarily involving CYP3A4. The observed species
differences in metabolism are a crucial consideration for extrapolating preclinical findings to
humans. The low potential for CYP-mediated drug-drug interactions is a favorable
characteristic. This comprehensive understanding of Evogliptin's preclinical ADME properties
is essential for guiding its continued clinical development and ensuring its safe and effective
use in patients with type 2 diabetes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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